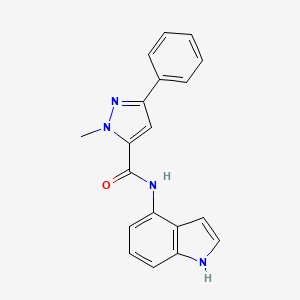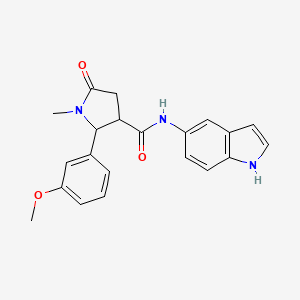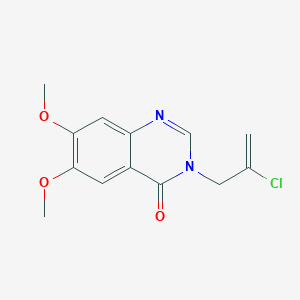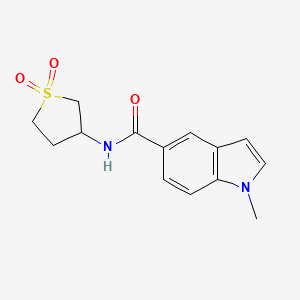![molecular formula C23H20N4O4S B11001841 ethyl 4-methyl-2-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11001841.png)
ethyl 4-methyl-2-({[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
thiazoles . Thiazoles contain a five-membered ring with one sulfur atom (C₄H₄S) and exhibit diverse properties and applications. Notably, thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds .
Preparation Methods
Synthetic Routes:: Several synthetic methods lead to the formation of this compound. Let’s explore some key approaches:
Gewald Reaction:
Paal–Knorr Reaction:
Fiesselmann and Hinsberg Syntheses:
Industrial Production:: While industrial-scale production methods may vary, the above synthetic routes provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: The compound can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Reactions with alkyl halides or other nucleophiles.
Major Products:: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in:
- Chemistry : As a building block for more complex molecules.
- Biology : Potential bioactivity, e.g., as an anticancer agent.
- Medicine : May exhibit anti-inflammatory, antimicrobial, and antihypertensive properties.
- Industry : Used in organic semiconductors and OLEDs.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing its biological effects. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare its properties and uniqueness to related molecules.
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-3-31-22(30)21-14(2)24-23(32-21)25-19(28)13-27-20(29)11-10-18(26-27)17-9-8-15-6-4-5-7-16(15)12-17/h4-12H,3,13H2,1-2H3,(H,24,25,28) |
InChI Key |
MRJBENKVJKINSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B11001770.png)
![N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11001776.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11001784.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B11001791.png)


![N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B11001800.png)
![4-(4-chlorophenyl)-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001806.png)

![Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11001820.png)

![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)-L-valinamide](/img/structure/B11001824.png)

